N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H22ClN5O4 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
The compound N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide, a derivative of 1,3,4-Oxadiazole, is synthesized and structurally analyzed using advanced techniques like NMR, IR, and MS. Studies such as the one by Li Ying-jun (2012) have explored the synthesis of oxadiazole derivatives and their structural characteristics using 2D NMR techniques, determining ratios of isomers and corresponding coupling constants (Li Ying-jun, 2012).
Antimicrobial and Antifungal Properties
Compounds containing the 1,3,4-oxadiazole heterocycle, like the one , have been extensively studied for their antimicrobial and antifungal properties. Research by C. N. Tien et al. (2016) and K. Ramalingam et al. (2019) discusses the synthesis of derivatives containing the 1,3,4-oxadiazole structure and their significant activity against bacteria and fungi (C. N. Tien et al., 2016; K. Ramalingam et al., 2019).
Cancer Research and Therapeutic Potential
Studies have also explored the use of oxadiazole derivatives in cancer research. Ishan I. Panchal et al. (2020) have designed and synthesized 1,3,4-oxadiazole derivatives as potential inhibitors of Collapsin response mediator protein 1 (CRMP 1), showing considerable inhibition of cell growth, particularly in lung cancer cell lines (Ishan I. Panchal et al., 2020).
Synthesis and Spectral Characterisation
The compound's spectral characteristics are crucial for understanding its properties and potential applications in various fields. Research by M. Mahmoud et al. (2012) and V. R. Karpina et al. (2019) focuses on the synthesis of oxadiazole derivatives and their spectral characterization, providing insights into their chemical behavior and reactivity (M. Mahmoud et al., 2012; V. R. Karpina et al., 2019).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4/c1-12-7-8-14(10-15(12)22)24-17(28)11-27-20(29)18(19-23-13(2)31-25-19)16-6-4-3-5-9-26(16)21(27)30/h7-8,10H,3-6,9,11H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERPSDUQPNNLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide |
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